3-Benzoxepin-2(1H)-one, 4,5-dihydro-
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Overview
Description
3-Benzoxepin-2(1H)-one, 4,5-dihydro- is a heterocyclic compound that features a benzene ring fused to an oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoxepin-2(1H)-one, 4,5-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a benzene derivative and an oxepin precursor, followed by cyclization using a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and scalable catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzoxepin-2(1H)-one, 4,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3-Benzoxepin-2(1H)-one, 4,5-dihydro- would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin: A related compound with similar structural features.
Dihydrobenzofuran: Another heterocyclic compound with a fused ring system.
Uniqueness
3-Benzoxepin-2(1H)-one, 4,5-dihydro- is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
87220-52-8 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,5-dihydro-1H-3-benzoxepin-4-one |
InChI |
InChI=1S/C10H10O2/c11-10-7-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2 |
InChI Key |
PVNBMBVFRXCGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CC2=CC=CC=C21 |
Origin of Product |
United States |
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